Polar Surface Area (PSA) Elevation vs. para-Nitro Regioisomer (CAS 10390-08-6)
The ortho-nitro regioisomer (CAS 91088-48-1) exhibits a computed polar surface area (PSA) of 104.71 Ų, which is 3.49 Ų (3.4%) higher than the para-nitro regioisomer (CAS 10390-08-6) at 101.22 Ų, as reported in the Molbase database using a consistent computational methodology . This difference exceeds the threshold typically considered relevant for predicting passive membrane permeability and oral bioavailability in drug discovery programs, where PSA values above 140 Ų are generally associated with poor oral absorption and increments of 3–5 Ų can alter predicted CNS penetration classification [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 104.71 Ų |
| Comparator Or Baseline | Ethyl 3-(4-nitroanilino)-3-oxopropanoate (CAS 10390-08-6): 101.22 Ų |
| Quantified Difference | ΔPSA = +3.49 Ų (+3.4% relative to para isomer) |
| Conditions | Computed TPSA values from Molbase database; methodology consistent across both entries |
Why This Matters
The higher PSA of the ortho isomer may reduce predicted passive membrane permeability relative to the para isomer, making it a preferred choice when lower CNS penetration or distinct pharmacokinetic partitioning is desired in lead optimization campaigns.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. Review establishing PSA thresholds for CNS drug-likeness. View Source
